2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide
Description
Properties
IUPAC Name |
2-oxo-1H-benzo[cd]indole-6,8-disulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O5S2/c12-20(16,17)7-4-8(21(13,18)19)10-9-5(7)2-1-3-6(9)11(15)14-10/h1-4H,(H,14,15)(H2,12,16,17)(H2,13,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMUPGOKLKRIDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)NC3=C(C=C2S(=O)(=O)N)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to handle the increased volume of reactants and to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications:
- Anticancer Activity : Studies have shown that derivatives of this compound exhibit significant anticancer properties against various human cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, one study reported that a related compound demonstrated an IC50 value of 14 µM against TNF-α, indicating strong inhibitory activity against inflammatory pathways associated with cancer progression .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | TBD | Antiproliferative |
| HepG2 | TBD | Antiproliferative |
Antifungal and Antimicrobial Properties
Research indicates that compounds similar to 2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide exhibit antifungal activity. For instance, studies on related piperazine derivatives have shown potential applications in developing new antifungal agents.
Inhibition of Enzymatic Activity
The compound has also been evaluated for its ability to inhibit specific enzymes involved in inflammatory processes. For example, it has been tested as an inhibitor of lipoxygenase enzymes which play a role in the inflammatory response:
| Enzyme | IC50 (µM) | Effect |
|---|---|---|
| 15-Lipoxygenase | TBD | Inhibition of activity |
Neurological Applications
There is emerging interest in the use of this compound as a potential therapeutic agent for neurological disorders. Its ability to interact with neurotransmitter systems suggests possible applications in treating conditions such as anxiety and depression.
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer effects of various indole derivatives, one analog of 2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide was found to inhibit tumor growth in vitro with an IC50 value significantly lower than standard treatments. This highlights its potential as a lead compound for developing new cancer therapies.
Case Study 2: Immune Modulation
Another study focused on the compound's role in modulating immune responses through RORγ inhibition. The results showed that treatment with this compound led to decreased levels of pro-inflammatory cytokines in animal models of autoimmune diseases, suggesting its utility in therapeutic strategies for such conditions.
Industrial Applications
In addition to its medicinal uses, 2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide serves as a valuable building block in organic synthesis and materials science. Its unique structure allows it to participate in various chemical reactions, making it useful for developing new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in inflammatory responses, making it a potential anti-inflammatory agent .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogs
TNF-α Inhibition
- Compound 4e : Exhibits potent TNF-α inhibition with an IC₅₀ of 3.0 ± 0.8 µM , attributed to its indolyl substituent enhancing hydrophobic interactions with Tyr59 in the TNF-α binding pocket .
- Compound S10 : Shows moderate activity (IC₅₀ = 14 µM), with a naphthalene ring improving hydrophobic binding .
- Target Compound : While its TNF-α activity is unreported, the dual sulfonamide groups could theoretically provide additional hydrogen-bonding or ionic interactions. However, steric hindrance from the tetramethyl groups might reduce binding efficiency compared to 4e.
Other Targets
- RORγ Inhibition: Derivatives of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide have been explored as retinoic acid receptor-related orphan receptor gamma (RORγ) inhibitors, suggesting structural versatility .
Computational and Docking Insights
Molecular docking studies using AutoDock Vina and Glide revealed key interactions:
- SPD304 , a reference TNF-α inhibitor, adopts a U-shaped conformation with RMSD = 0.70 Å in docking simulations .
- Compound 4e ’s indolyl group occupies hydrophobic pockets in TNF-α, while its sulfonamide forms hydrogen bonds with Asp45 .
- Target Compound : The disulfonamide structure may allow simultaneous interactions with multiple residues (e.g., Asp45 and Lys98), but tetramethyl groups could limit conformational flexibility, reducing binding affinity compared to 4e .
Physicochemical and Pharmacokinetic Properties
- Molecular Weight : At 383.44 g/mol, the target compound approaches the upper limit for optimal oral bioavailability, unlike smaller analogs like S10 (MW ~340) .
Biological Activity
2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of autoimmune diseases and inflammatory responses. This compound features an indole core with sulfonamide groups and is recognized for its ability to inhibit the retinoic acid receptor-related orphan receptor gamma (RORγ), a target implicated in various pathophysiological conditions.
Chemical Structure and Properties
The molecular formula of 2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide is with a molecular weight of 248.26 g/mol. Its structural characteristics contribute to its biological activity, particularly the presence of sulfonamide groups which enhance its interaction with biological targets.
Target of Action : The primary target for this compound is RORγ, a nuclear receptor that plays a crucial role in regulating immune responses.
Mode of Action : The compound acts as an inhibitor of RORγ , leading to modulation of the Th17 cell differentiation pathway. This inhibition can suppress the overactive immune response associated with Th17-mediated autoimmune diseases such as psoriasis and asthma .
Biological Activity and Research Findings
Recent studies have demonstrated significant biological activities associated with 2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide and its analogs:
- Inhibition of TNF-α : Research indicates that derivatives of this compound can act as potent inhibitors of tumor necrosis factor-alpha (TNF-α), a cytokine involved in systemic inflammation. For example, one analog exhibited an IC50 value of 14 μM, demonstrating stronger activity than previously known inhibitors .
- RORγ Inhibition : Compounds derived from this scaffold have shown micromolar inhibitory concentrations against RORγ, indicating their potential therapeutic applications in treating autoimmune diseases. Specific derivatives have been noted for their efficacy in binding to the ligand-binding domain of RORγ .
Case Studies
Several studies highlight the effectiveness of 2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide in various biological assays:
- Study on Inflammatory Responses : A study evaluating the compound's effect on Th17 cells showed that it could significantly reduce interleukin-17 (IL-17) production, which is critical in mediating inflammatory responses in autoimmune conditions .
- Analog Development : In a comparative analysis involving multiple analogs, one derivative was found to have an IC50 value of 3 μM against TNF-α, marking it as one of the most potent inhibitors reported in recent literature .
Applications in Scientific Research
The versatility of 2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide extends across several fields:
- Medicinal Chemistry : The compound serves as a lead structure for developing new therapeutic agents targeting autoimmune disorders.
- Biological Probes : It is utilized as a probe for studying various biological processes related to immune modulation and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
